molecular formula C12H11NO2 B8468047 (5-Phenoxypyridin-2-yl)methanol

(5-Phenoxypyridin-2-yl)methanol

Cat. No. B8468047
M. Wt: 201.22 g/mol
InChI Key: ICYQGNFSQNLDJK-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

(5-Phenoxy-pyridin-2-yl)-methanol (300 mg, 1.5 mmol) described in Manufacturing Example 121-1-2, magnesium (IV) oxide (1.3 g, 15 mmol), and acetone (10 mL) were stirred under reflux for 20 minutes. More magnesium (IV) oxide (1.5 g, 17 mmol) was then added, which was stirred under reflux for another 20 minutes. The reaction solution was filtered through a Celite pad, and then the filtrate was concentrated under a reduced pressure to obtain the title compound (220 mg, 74%).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
magnesium (IV) oxide
Quantity
1.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium (IV) oxide
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[CH:10][C:11]([CH2:14][OH:15])=[N:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-2].[Mg+4].[O-2]>CC(C)=O>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([CH:14]=[O:15])=[N:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=CC(=NC1)CO
Step Two
Name
magnesium (IV) oxide
Quantity
1.3 g
Type
reactant
Smiles
Step Three
Name
magnesium (IV) oxide
Quantity
1.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
which was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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